molecular formula C22H22N2O5 B600922 rac 4-Hydroxymethyl Ambrisentan CAS No. 1106685-84-0

rac 4-Hydroxymethyl Ambrisentan

Cat. No. B600922
M. Wt: 394.43
InChI Key:
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Description

Rac 4-Hydroxymethyl Ambrisentan is a biochemical used for proteomics research . It is also known as α-[[4-(Hydroxymethyl)-6-methyl-2-pyrimidinyl]oxy]-β-methoxy-β-phenylbenzenepropanoic Acid . Its CAS Number is 1106685-84-0 . The molecular weight is 394.42 and the molecular formula is C22H22N2O5 .


Molecular Structure Analysis

The molecular structure of rac 4-Hydroxymethyl Ambrisentan is represented by the formula C22H22N2O5 . This indicates that it contains 22 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms .


Physical And Chemical Properties Analysis

Rac 4-Hydroxymethyl Ambrisentan has a molecular weight of 394.42 and a molecular formula of C22H22N2O5 . Detailed physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

Scientific Research Applications

1. Pharmacokinetics and Drug Interactions

  • Ambrisentan, including its metabolite 4-hydroxymethyl ambrisentan, is primarily metabolized by glucuronidation and undergoes oxidative metabolism. Studies on its pharmacokinetic profile have shown that substances like ketoconazole, a CYP3A4 inhibitor, do not significantly alter the pharmacokinetics of ambrisentan or its oxidative metabolite (Richards et al., 2009).

2. Applications in Cardiovascular and Renal Diseases

  • Research has been conducted to explore the role of ambrisentan, and its derivatives, as endothelin receptor antagonists in cardiovascular and renal diseases. Novel compounds inspired by the structure of ambrisentan have been developed, showing promising results in reducing arterial blood pressure and improving renal function (Bolli et al., 2004).

3. Interaction with Other Medications

  • Studies on the interaction of ambrisentan with other medications, such as tadalafil and rifampicin, reveal no clinically significant effects on the pharmacokinetics or safety profile of ambrisentan. These insights are crucial for understanding the safe co-administration of ambrisentan with other drugs used in treating pulmonary arterial hypertension and other conditions (Spence et al., 2009); (Harrison et al., 2010).

4. Clinical Trials and Efficacy Studies

  • Clinical trials have been conducted to assess the efficacy of ambrisentan in treating pulmonary arterial hypertension, with results showing improvements in exercise capacity, functional class, and various other health indicators. These studies are pivotal in establishing the therapeutic potential and safety profile of ambrisentan (Galiè et al., 2008).

5. Potential in Treating Sickle Cell Disease

  • Research into the combined treatment of ambrisentan and hydroxyurea for sickle cell nephropathy has been explored. This combination therapy is based on the understanding that endothelin-1 contributes to the pathophysiology of nephropathy in sickle cell disease (Taylor et al., 2018).

6. Herb-Drug Interaction Studies

  • Studies evaluating the interaction of ambrisentan with natural compounds like shikonin have been conducted to understand the effects on ambrisentan metabolism. Such studies are important in the context of patients taking herbal supplements alongside conventional medication (Lan et al., 2021).

7. Drug Synthesis and Formulation

  • Research has also focused on the synthesis of ambrisentan and its formulations, such as cocrystals, to enhance its solubility and bioavailability. These studies contribute to the development of more effective and efficient drug delivery systems (Haneef & Chadha, 2020); (Xiao-gan, 2014).

Safety And Hazards

The safety data sheet for Ambrisentan, a related compound, indicates that it is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to use personal protective equipment as required .

properties

IUPAC Name

2-[4-(hydroxymethyl)-6-methylpyrimidin-2-yl]oxy-3-methoxy-3,3-diphenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O5/c1-15-13-18(14-25)24-21(23-15)29-19(20(26)27)22(28-2,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-13,19,25H,14H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDUAYPFMBRYSNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 4-Hydroxymethyl Ambrisentan

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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